N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide
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Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H15F2N3O3 and its molecular weight is 311.289. The purity is usually 95%.
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Scientific Research Applications
Oxadiazoles: A Gateway to Therapeutic Innovations
Oxadiazoles, specifically 1,2,4-oxadiazoles, are a prominent class of heterocyclic compounds recognized for their wide range of chemical and biological properties. These compounds exhibit various biological activities, including antibacterial, antiviral, antitumor, and antioxidant effects. The oxadiazole nucleus has been integral in developing new drugs, with several commercially available medications incorporating this structure for their antibacterial and antiviral properties (Siwach & Verma, 2020).
Expanding the Horizons of Material Science
The structural versatility of oxadiazoles extends beyond pharmaceuticals into the realm of material science, particularly in creating insensitive energetic materials. Compounds based on oxadiazoles have shown promise in applications requiring moderate thermal stabilities and insensitivity towards impact and friction, characteristics essential for safer energetic materials (Yu et al., 2017).
Antimicrobial Potentials Unleashed
Oxadiazole derivatives, specifically those substituted at the 1,3,4 positions, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as templates for new antimicrobial agents (Jafari et al., 2017).
Furan Derivatives: Expanding Applications in Heterocyclic Chemistry
Furan derivatives play a pivotal role in synthesizing complex heterocyclic structures, which are crucial in drug development and material science. The synthesis and properties of compounds containing furan rings have been extensively explored, demonstrating the utility of furan derivatives in creating compounds with desired chemical and biological properties (El’chaninov & Aleksandrov, 2017).
The Frontier of Antiplasmodial Research
The search for effective treatments against malaria has led to the exploration of oxadiazole derivatives for their antiplasmodial activities. Specific acyl derivatives of furazans have been synthesized and tested, revealing structure-activity relationships vital for designing compounds with potent antiplasmodial properties. This research underscores the potential of oxadiazole and furan derivatives in contributing to the development of new antimalarial medications (Hermann et al., 2021).
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3/c15-14(16)4-1-9(2-5-14)12-18-11(22-19-12)7-17-13(20)10-3-6-21-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQSFJWRXOLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=COC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.